molecular formula C14H26O6 B14623234 Bis(3-methoxybutyl) butanedioate CAS No. 56045-71-7

Bis(3-methoxybutyl) butanedioate

Cat. No.: B14623234
CAS No.: 56045-71-7
M. Wt: 290.35 g/mol
InChI Key: NQQXSMSMEDVFBP-UHFFFAOYSA-N
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Description

Bis(3-methoxybutyl) butanedioate is an organic compound with the molecular formula C14H26O6. It is characterized by the presence of ester functional groups, which are derived from butanedioic acid and 3-methoxybutanol. This compound is used in various chemical and industrial applications due to its unique properties.

Properties

CAS No.

56045-71-7

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(3-methoxybutyl) butanedioate

InChI

InChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3

InChI Key

NQQXSMSMEDVFBP-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCC(=O)OCCC(C)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The esterification follows a reversible acid-catalyzed mechanism:
$$
\text{Succinic acid} + 2 \, \text{3-methoxybutanol} \rightleftharpoons \text{Bis(3-methoxybutyl) butanedioate} + 2 \, \text{H}_2\text{O}
$$
Equilibrium displacement is achieved by removing water (via azeotropic distillation or molecular sieves) or using excess alcohol.

Industrial-Scale Process

A method analogous to dibutyl succinate production (CN103342638B) adapts to this compound:

  • Molar Ratio : Succinic acid to 3-methoxybutanol = 1:2–6.
  • Catalyst : Macropore cation resin (e.g., D-72, A-39W).
  • Conditions :
    • Temperature: 100–150°C.
    • Pressure: 0.1–0.5 MPa.
    • Reaction Time: 3–9 hours.

Example from CN103342638B (Adapted):

Parameter Value
Succinic Acid:Alcohol 1:4
Temperature 136°C
Pressure 0.3 MPa
Yield (Theoretical) >95%

This method leverages catalytic distillation to separate water and excess alcohol, enhancing yield.

Succinic Anhydride Route

Using succinic anhydride avoids equilibrium limitations by forming a monoester intermediate:

  • Step 1 : React succinic anhydride with 3-methoxybutanol to form monoester.
  • Step 2 : Esterify the monoester with additional 3-methoxybutanol.

Advantages : Higher conversion rates due to reduced water formation.

Catalytic Reactor Technologies

Advanced reactor designs optimize reaction efficiency:

Supergravity Reactors

As described in CN104557536A, supergravity reactors enhance mass transfer:

  • Rotational Speed : 300–600 rpm.
  • Liquid-Gas Ratio : 0.5–10 L/Nm³.
  • Yield : Up to 82% with 99.3% purity.

Reaction Distillation Columns

US9776948B2 employs a distillation column to remove water and alcohol:

  • Feed : Succinic acid in methanol (1–20 wt%) with a homogeneous catalyst.
  • Conditions : 120–140°C, 5–10 bara.

Purification and Isolation

Post-reaction purification involves:

  • Distillation : Remove excess 3-methoxybutanol and water.
  • Crystallization : Cool to 0°C to isolate the diester.
  • Recrystallization : Use ethanol to achieve >99% purity.

Comparative Analysis of Methods

Method Catalyst Temp (°C) Yield (%) Purity (%)
Cation Resin (CN103342638B) Macropore resin 100–150 95–99 >99.5
Succinic Anhydride (CN104557536A) None 90–120 82 99.3
Distillation Column (US9776948B2) Homogeneous 120–140 85–90 95–98

Challenges and Optimizations

  • Water Removal : Critical for shifting equilibrium; molecular sieves or azeotropes improve yield.
  • Catalyst Deactivation : Bio-succinic acid impurities may poison catalysts; pretreatment is essential.
  • Scalability : Supergravity reactors and catalytic distillation enable continuous production.

Chemical Reactions Analysis

Types of Reactions

Bis(3-methoxybutyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

Bis(3-methoxybutyl) butanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(3-methoxybutyl) butanedioate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bonds are cleaved by esterases, leading to the formation of butanedioic acid and 3-methoxybutanol. These products can then participate in various metabolic pathways within the cell .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis(3S)-3-methoxybutyl butanedioate
  • Bis(3-methoxybutyl) ethanediperoxoate
  • Butanoic acid, 3-methylbutyl ester

Uniqueness

Bis(3-methoxybutyl) butanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .

Q & A

Q. What experimental strategies are recommended for synthesizing bis(3-methoxybutyl) butanedioate with high purity?

Methodological Answer: Synthesis should begin with esterification of butanedioic acid (succinic acid) using 3-methoxybutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reflux conditions : Monitor reaction progress via TLC or FTIR to confirm ester bond formation (disappearance of carboxylic acid O-H stretch at ~2500-3300 cm⁻¹) .
  • Purification : Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester. Validate purity via GC-MS or HPLC (>98% by area normalization) .
  • Safety : Handle 3-methoxybutanol (flammable, irritant) under fume hood with PPE .

Q. How can researchers characterize the physical properties of this compound?

Methodological Answer:

  • Solubility : Test solubility in polar (water, ethanol) and non-polar solvents (hexane, DCM) to determine partitioning behavior for extraction protocols .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures and melting points .
  • Spectroscopic analysis :
    • NMR : Compare 1^1H and 13^13C NMR shifts with predicted values (e.g., δ ~4.1 ppm for methoxy protons, δ ~170 ppm for ester carbonyls) .
    • IR : Confirm ester C=O stretch at ~1730-1750 cm⁻¹ and methoxy C-O at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting or IR shifts) may arise from:

  • Steric effects : Analyze NOESY or COSY NMR to detect conformational isomerism in the methoxybutyl chains .
  • Impurity interference : Re-run purification (e.g., preparative HPLC) and cross-validate with high-resolution mass spectrometry (HRMS) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational frequencies and compare with experimental IR data .

Q. What experimental designs optimize the study of this compound’s reactivity under oxidative conditions?

Methodological Answer:

  • Oxidant screening : Test reactivity with common oxidants (e.g., KMnO₄, H₂O₂, or O₃) in varying solvents (water vs. acetonitrile). Monitor via in-situ FTIR or Raman spectroscopy .
  • Kinetic analysis : Use pseudo-first-order conditions to determine rate constants and activation parameters (Eyring plot) .
  • Product identification : Employ LC-MS/MS to detect degradation products (e.g., succinic acid derivatives) and propose mechanistic pathways .

Q. How can this compound’s environmental interactions be modeled in controlled laboratory settings?

Methodological Answer:

  • Adsorption studies : Simulate indoor/outdoor surfaces (e.g., glass, PVC) using quartz crystal microbalance (QCM) to measure adsorption kinetics under varying humidity .
  • Microbial degradation : Incubate with soil or wastewater microbiota; track ester hydrolysis via pH-stat titration or enzymatic assays (lipase activity) .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to assess acute toxicity (OECD 201/202 guidelines) .

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